
FT827
Descripción general
Descripción
FT827 is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FT827 typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring and the sulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and yield, using automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques would also be essential to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
FT827 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Aplicaciones Científicas De Investigación
Cancer Cell Line Studies
FT827 has been tested in various cancer cell lines, demonstrating significant anti-cancer activity. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and others.
- Inhibition Potency : this compound exhibited IC50 values ranging from 0.1 to 2 µM across different assays, indicating high potency compared to other known inhibitors.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 0.1 - 2 | Stabilizes p53, inhibits MDM2 |
HCT116 | 0.5 - 1 | Induces apoptosis through p53 activation |
In Vivo Studies
In animal models, this compound has shown promising results:
- Tumor Models : In xenograft models using MCF7 cells, treatment with this compound led to a significant reduction in tumor size compared to control groups.
- Survival Rates : Mice treated with this compound exhibited improved survival rates due to reduced tumor burden.
Case Study 1: Breast Cancer Treatment
A study investigated the effects of this compound on MCF7 breast cancer cells:
- Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.
- Methodology : Cells were treated with varying concentrations of this compound, followed by analysis of cell viability and apoptosis markers.
- Results : this compound treatment resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Case Study 2: Combination Therapy
Another study explored the potential of combining this compound with other chemotherapeutic agents:
- Objective : To enhance anti-cancer effects through combination therapy.
- Findings : The combination of this compound with standard chemotherapy drugs showed synergistic effects, leading to greater reductions in tumor growth compared to either treatment alone.
Mecanismo De Acción
The mechanism of action of FT827 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamides and pyrazolo[3,4-d]pyrimidine derivatives. Examples include:
- 4-Methoxyphenethylamine
- 4,4’-Difluorobenzophenone
Uniqueness
What sets FT827 apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Actividad Biológica
FT827 is a selective small-molecule inhibitor of the deubiquitinating enzyme USP7, which plays a critical role in various cellular processes, including the regulation of tumor suppressors and oncogenes. This article delves into the biological activity of this compound, highlighting its mechanism of action, specificity, and potential therapeutic applications.
This compound functions primarily as a covalent inhibitor of USP7, modifying the catalytic cysteine residue (Cys223) within the enzyme's active site. The compound features a vinylsulfonamide moiety that facilitates this covalent modification, leading to inhibition of USP7 activity. The interaction between this compound and USP7 has been characterized through co-crystal structures, which reveal that this compound binds to a dynamic pocket near the catalytic center of USP7, distinct from other deubiquitinases .
Binding Characteristics
- Inhibition Constant (Ki) : this compound demonstrates high affinity for USP7 with an inhibition constant in the nanomolar range.
- Enzyme Inactivation Rate : The rate of enzyme inactivation () for this compound has been reported as 66 ± 25 Ms .
- Selectivity : In assays involving 38 different deubiquitinases, this compound specifically inhibited USP7 without affecting other DUBs such as USP47 and USP10 .
Biological Implications
The inhibition of USP7 by this compound has significant implications for cancer therapy. USP7 regulates several key proteins involved in cell cycle control and apoptosis, including MDM2 and p53. By inhibiting USP7, this compound leads to:
- Increased p53 Levels : The degradation of MDM2 results in the stabilization and accumulation of p53, a crucial tumor suppressor .
- Transcriptional Activation : Enhanced levels of p53 lead to the transcription of its target genes, including p21, which is involved in cell cycle arrest .
- Tumor Growth Inhibition : In vivo studies have demonstrated that this compound effectively inhibits tumor growth in mouse models by reactivating p53 pathways .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
-
In Vitro Studies :
- Experiments using MCF7 breast cancer cells showed that this compound inhibited USP7 with IC50 values ranging from 0.1 to 2 µM. This potency indicates a significant advantage over other inhibitors like P22077 .
- Mass spectrometry confirmed that this compound selectively modifies USP7 without affecting other DUBs in cellular extracts .
- In Vivo Studies :
- Comparative Analysis :
Summary Table: Biological Activity of this compound
Feature | Description |
---|---|
Target Enzyme | Ubiquitin-specific protease 7 (USP7) |
Type of Inhibitor | Covalent |
Key Binding Site | Cys223 |
IC50 Range (in vitro) | 0.1 - 2 µM |
Therapeutic Effects | Increased p53 levels, tumor growth inhibition |
Animal Model Findings | Reduced tumor size; increased survival rates |
Propiedades
IUPAC Name |
N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O5S/c1-3-39(37,38)30-23-7-5-4-6-21(23)19-8-10-20(11-9-19)25(34)32-14-12-27(36,13-15-32)17-33-18-28-24-22(26(33)35)16-29-31(24)2/h3-11,16,18,30,36H,1,12-15,17H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJQQBUZURQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.